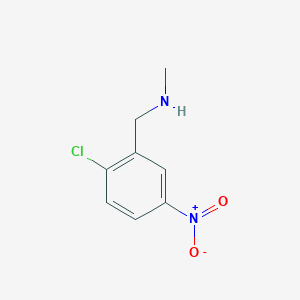

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is used as an intermediate in organic synthesis for the production of various drugs, dyes, pesticides, and other compounds .

Synthesis Analysis

A series of “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones” were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation . The synthesized compounds have been characterized by their physical constants and spectral data .Molecular Structure Analysis

The molecular formula of “1-(2-chloro-5-nitrophenyl)ethanone” is C8H6ClNO3 . The UV, IR, NMR spectral data of these “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone” compounds has been correlated with Hammett substituent constants, F and R parameters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones” include crossed-Aldol condensation .Physical And Chemical Properties Analysis

The molecular weight of “1-(2-chloro-5-nitrophenyl)ethanone” is 199.591 . It has a density of 1.4±0.1 g/cm3, and a boiling point of 244.8±20.0 °C at 760 mmHg .Scientific Research Applications

Facile Synthesis and Characterization of Compounds

Researchers have developed methods for synthesizing diversely functionalized unsymmetrical mono-carbonyl curcuminoids, employing techniques like SC-XRD and DFT/DTDFT studies. These methods are crucial for creating compounds with potential applications in materials science and pharmacology due to their novel optical and electronic properties (Khalid et al., 2020).

Antimalarial Activity

A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds highlights the medicinal chemistry application of nitroaromatic compounds. These findings are significant for developing new antimalarial agents, showcasing the compound's potential in therapeutic applications (Werbel et al., 1986).

Biodegradation Studies

Research into the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) with municipal anaerobic sludge illustrates the environmental science application of nitro compounds. Understanding the degradation pathways is vital for developing strategies to mitigate pollution from explosives (Hawari et al., 2000).

Organic Synthesis Enhancements

The development of convenient methods for N-1 arylation of uracil derivatives shows the importance of nitro compounds in enhancing organic synthesis techniques. These methods have implications for synthesizing nucleoside analogs and other biologically active compounds (Gondela & Walczak, 2006).

Corrosion Inhibition

Studies on the synthesis and corrosion inhibition potential of novel Schiff bases on mild steel in acidic medium demonstrate the application of nitro compounds in materials science, specifically in corrosion protection. This research is crucial for developing new materials with enhanced durability and lifespan (Pandey et al., 2017).

Safety and Hazards

While specific safety and hazard information for “1-(2-chloro-5-nitrophenyl)-N-methylmethanamine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNCUPHKWUHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)

![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)

![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)

![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)